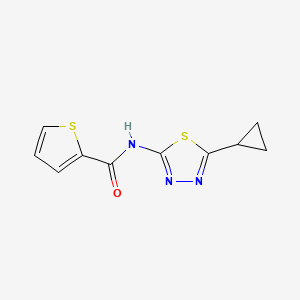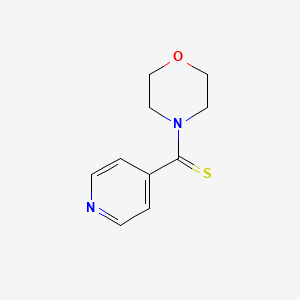
Morpholin-4-yl(pyridin-4-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Morpholin-4-yl(pyridin-4-yl)methanethione” is a novel phenyl-(morpholino)methanethione derivative . It is a part of a class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . There is intense research interest in developing phenyl-(morpholino)methanethione derivatives for pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one” was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through three steps including rearrangement Reaction, condensation and nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds like “4-[(Morpholin-4-yl)carbothioyl]benzoic acid” has been analyzed. The morpholine ring adopts a chair conformation and the carboxylic acid group is bent out slightly from the benzene ring mean plane .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the molecular arrangement of “4-[(Morpholin-4-yl)carbothioyl]benzoic acid” leads to the formation of dimers through strong and centrosymmetric low barrier O—H O hydrogen bonds between the carboxylic groups .Wissenschaftliche Forschungsanwendungen
Organocatalytic Synthesis Applications
The enantioselective organocatalytic approach for synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives reveals significant biological activities. This method employs a three-component 1,3-dipolar cycloaddition process, indicating its potential in medicinal chemistry and diversity-oriented synthesis, facilitated by the asymmetric catalysis under mild conditions. The high enantiopurity and structural diversity obtained suggest its applicability in creating complex molecular architectures with bioactive potential (Xiao-Hua Chen et al., 2009).
Applications in Aminocyclopropane Synthesis
Functionalized chloroenamines reacting with organometallic compounds produce azabicyclo[3.1.0]hexane diastereomers, showcasing the utility of Morpholin-4-yl(pyridin-4-yl)methanethione in generating structurally diverse cyclic compounds. This reaction pathway highlights its importance in synthetic chemistry for constructing complex nitrogen-containing bicycles, which are valuable scaffolds in pharmaceutical chemistry (V. Butz & E. Vilsmaier, 1993).
PI3K-AKT-mTOR Pathway Inhibition
The discovery of a potent non-nitrogen containing morpholine isostere, mimicking the key hydrogen bonding interaction in PI3K and PIKKs inhibition, showcases the innovative application of this compound derivatives in developing novel inhibitors. This highlights its significant role in medicinal chemistry, particularly in designing selective dual inhibitors of mTORC1 and mTORC2, demonstrating its therapeutic potential against cancers (H. Hobbs et al., 2019).
Photoluminescence in Copper(I) Complexes
The study of tetrameric copper(I) iodide complexes, including those with morpholine, in photoluminescence reveals its application in the development of luminescent materials. The red emission observed suggests potential uses in optical devices and sensors, underscoring the versatility of this compound derivatives in materials science (A. Vogler & H. Kunkely, 1986).
Insecticidal Activity
Pyridine derivatives, including N-morpholinium compounds, exhibit significant insecticidal activities. The application of this compound derivatives in developing new insecticides presents a novel approach to pest control, with certain compounds showing superior efficacy compared to established insecticides (E. A. Bakhite et al., 2014).
Wirkmechanismus
Target of Action
Morpholin-4-yl(pyridin-4-yl)methanethione is a derivative of phenyl-(morpholino)methanethione . The primary targets of these compounds are the enzymes monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH) . These enzymes catalyze the degradation reactions of endocannabinoids, which are involved in various pathophysiological phenomena .
Mode of Action
The compound inhibits the activity of MGL and FAAH . By inhibiting these enzymes, it prevents the degradation of endocannabinoids, leading to an increase in their levels . This results in enhanced endocannabinoid signaling, which can have various effects depending on the specific endocannabinoid and the tissues in which it is active .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), are involved in a wide range of physiological processes, including pain sensation, mood, and memory . By inhibiting the degradation of these endocannabinoids, this compound can potentially modulate these processes .
Result of Action
The inhibition of MGL and FAAH leads to increased levels of endocannabinoids . This can result in enhanced signaling through cannabinoid receptors, which are involved in a variety of physiological processes . Therefore, the molecular and cellular effects of this compound’s action would likely be diverse and depend on the specific physiological context .
Safety and Hazards
Zukünftige Richtungen
The future directions of “Morpholin-4-yl(pyridin-4-yl)methanethione” and similar compounds lie in their potential pharmaceutical applications. There is ongoing research into developing phenyl-(morpholino)methanethione derivatives for pharmaceutical applications, particularly for their inhibitory effects on certain enzymes .
Eigenschaften
IUPAC Name |
morpholin-4-yl(pyridin-4-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c14-10(9-1-3-11-4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNQJCVLRWPWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2921625.png)

![N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide](/img/structure/B2921629.png)
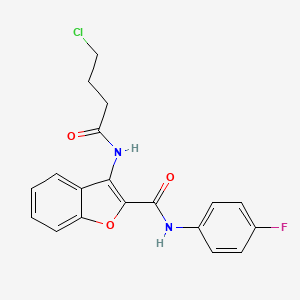
![N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2921631.png)
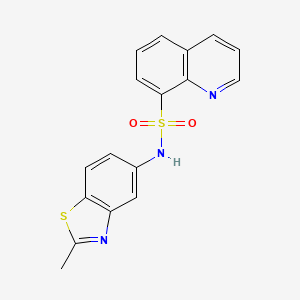
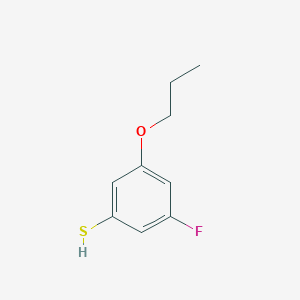
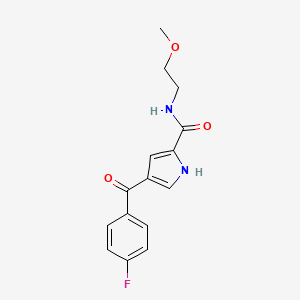


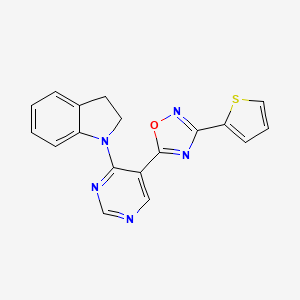
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2921640.png)

